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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote
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| MW: 180.21 g/mol [1]

Strategic Overview & Retrosynthetic Logic
The synthesis of 3-(2-aminophenoxy)propanamide is a critical workflow in medicinal

chemistry, often serving as a linker in fragment-based drug discovery (FBDD) or as a precursor

for heterocyclic scaffold construction (e.g., 1,5-benzoxazepines).[1]

To ensure high purity and scalability suitable for pharmaceutical applications, we utilize a

convergent two-step protocol:

O-Alkylation (Michael Addition): The weak nucleophilicity of the phenol oxygen is enhanced

using a phase-transfer catalyst (Triton B) to facilitate attack on the soft electrophile,

acrylamide.[1]
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Chemoselective Reduction: The nitro group is reduced to an aniline via catalytic

hydrogenation, preserving the amide functionality.[1]
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Figure 1: Two-step synthetic pathway utilizing base-catalyzed Michael addition followed by

heterogeneous catalytic hydrogenation.

Experimental Protocols
Step 1: Synthesis of 3-(2-Nitrophenoxy)propanamide
Principle: This step relies on the Michael addition mechanism.[1] 2-Nitrophenol is a poor

nucleophile due to the electron-withdrawing nitro group.[1] We utilize Triton B

(benzyltrimethylammonium hydroxide) as a base and phase-transfer catalyst.[1] It generates

the phenoxide ion and solubilizes it in the organic phase, significantly accelerating the reaction

with acrylamide.[1]

Materials
Reagent Equiv. Role Safety Note

2-Nitrophenol 1.0 Nucleophile Toxic, irritant

Acrylamide 1.5 Electrophile
Neurotoxin (Handle in

hood)

Triton B (40% in

MeOH)
0.1 Catalyst Corrosive

Ethanol (Anhydrous) Solvent Medium Flammable
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Procedure
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser.

Charging: Add 2-Nitrophenol (13.9 g, 100 mmol) and Acrylamide (10.6 g, 150 mmol) to the

flask.

Solvation: Dissolve the mixture in Ethanol (100 mL).

Catalysis: Add Triton B (4.2 mL, ~10 mmol) dropwise. Note: The solution typically turns a

deep yellow/orange due to phenoxide formation.[1]

Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

IPC (In-Process Control):[1] Monitor via TLC (50% EtOAc/Hexane). The starting phenol

(yellow spot, high Rf) should disappear; the product (lower Rf) will appear.

Workup:

Cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The product should

precipitate as a solid.[1]

Filter the solid using a Büchner funnel.[1]

Wash the cake with cold water (2 x 50 mL) to remove unreacted acrylamide.

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85%[1]

Appearance: Pale yellow solid.

Step 2: Catalytic Hydrogenation to 3-(2-
Aminophenoxy)propanamide
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Principle: We employ heterogeneous catalysis using Palladium on Carbon (Pd/C).[1] This

method is preferred in drug development over chemical reductions (Fe/HCl) to avoid metal

waste and salt contamination. The reaction conditions are tuned to reduce the nitro group

without hydrolyzing the amide bond.[1]

Materials
Reagent Role Specification

Intermediate (Step 1) Substrate 10.5 g (50 mmol)

Pd/C (10% w/w) Catalyst 1.0 g (10 wt% loading)

Hydrogen (H

)
Reductant Balloon pressure (1 atm)

Methanol Solvent HPLC Grade

Procedure
Safety Check: Ensure all sources of ignition are removed. Purge the flask with Nitrogen (N

) before adding catalyst (dry Pd/C can ignite methanol vapors).

Charging: To a 500 mL RBF, add the Intermediate (10.5 g) and Methanol (150 mL).

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a gentle stream of N

.

Hydrogenation:

Evacuate the flask and backfill with H

(balloon) three times.

Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.

Mechanism Check: The yellow color of the nitro compound will fade to colorless/off-white

as the amine forms.[1]
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Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad

with Methanol (50 mL). Do not let the catalyst dry out completely on the filter paper

(pyrophoric hazard).[1]

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude

amine.

Final Purification: If the product is colored, recrystallize from Isopropanol or purify via flash

column chromatography (DCM:MeOH 95:5).

Process Logic & Purification Workflow
The following diagram illustrates the decision logic for the workup, ensuring the removal of

specific impurities (acrylamide monomer and catalyst).

Crude Reaction Mixture
(Step 1)

Pour into Ice Water

Filtration

Filtrate (Liquid)
Contains: Excess Acrylamide, Base

Solid Cake
Contains: Nitro-Intermediate

Recrystallization
(EtOH/H2O)

Proceed to Hydrogenation
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Figure 2: Workup logic for the isolation of the nitro-intermediate, prioritizing the removal of

neurotoxic acrylamide via aqueous solubility.[1]

Analytical Validation
To validate the synthesis, compare your isolated product against these standard parameters.

Parameter Specification Method

Appearance
Off-white to beige crystalline

solid
Visual

Melting Point 118–122 °C (approximate) Capillary Method

Mass Spectrometry
[M+H]

= 181.1 m/z
ESI-MS

1H NMR (DMSO-d6)

6.5–6.8 (m, 4H, Ar-H), 4.5 (s,

2H, NH

), 4.1 (t, 2H, O-CH

), 2.4 (t, 2H, CH

-CO)

400 MHz NMR

Purity >95% HPLC (C18, H2O/MeCN)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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